![molecular formula C9H8N2O6S B304609 2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid](/img/structure/B304609.png)
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
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Overview
Description
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, commonly known as DNPS, is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.27 g/mol. DNPS is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and metabolism.
Mechanism of Action
DNPS reacts with thiols through a nucleophilic substitution reaction, where the thiol group attacks the electrophilic carbon of DNPS. This reaction leads to the formation of a stable adduct, which can be detected and quantified using spectrophotometry.
Biochemical and Physiological Effects
DNPS has been shown to have a wide range of biochemical and physiological effects in various organisms. In bacteria, DNPS has been shown to inhibit the growth of several strains of Escherichia coli and Staphylococcus aureus. In plants, DNPS has been shown to induce the production of reactive oxygen species, which play a crucial role in plant defense against pathogens and environmental stress. In mammals, DNPS has been shown to inhibit the activity of several enzymes involved in the metabolism of thiols, including glutathione reductase and thioredoxin reductase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DNPS in lab experiments is its high specificity for thiols, which allows for the accurate detection and quantification of these important biomolecules. Additionally, DNPS is relatively easy to use and does not require specialized equipment or expertise. However, DNPS has several limitations, including its potential toxicity and the possibility of interference from other compounds that may react with DNPS.
Future Directions
There are several potential future directions for research involving DNPS. One area of interest is the development of new methods for the detection and quantification of thiols using DNPS, including the use of fluorescent and luminescent probes. Additionally, there is interest in exploring the potential therapeutic applications of DNPS, including its use as an anti-cancer agent and in the treatment of oxidative stress-related diseases. Finally, there is a need for further research into the toxicity and safety of DNPS, particularly in the context of its potential use in therapeutic applications.
Synthesis Methods
DNPS can be synthesized by reacting 2,4-dinitrophenylhydrazine with S-(2-bromoethyl)thiocysteine, followed by acid hydrolysis. This method yields DNPS with a purity of over 98%, making it suitable for scientific research applications.
Scientific Research Applications
DNPS is widely used in scientific research as a reagent for the detection and quantification of thiols, which are important biomolecules involved in many cellular processes. DNPS reacts with thiols to form a yellow-colored adduct, which can be quantified spectrophotometrically. This method is widely used in biochemistry and molecular biology for the analysis of thiols in proteins, peptides, and other biomolecules.
properties
Product Name |
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |
---|---|
Molecular Formula |
C9H8N2O6S |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-2-6(10(14)15)4-7(8)11(16)17/h2-5H,1H3,(H,12,13) |
InChI Key |
KVSBVYVACQGKDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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